2-(aminomethyl)quinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVSYHWZXIPJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368393 | |
| Record name | 2-(aminomethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437998-08-8 | |
| Record name | 2-(Aminomethyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437998-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(aminomethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Aminomethyl Quinazolin 4 3h One and Its Derivatives
Conventional Synthetic Approaches
Traditional methods for synthesizing the quinazolinone core often involve multi-step procedures, which can sometimes be lengthy and require harsh reaction conditions.
Reactions Involving Anthranilic Acid and Derivatives
Anthranilic acid and its derivatives are fundamental starting materials for the synthesis of quinazolin-4(3H)-ones. A common approach involves the acylation of anthranilic acid, followed by cyclization. For instance, N-(phenyl) chalconyl anthranilic acids have been used as precursors. These are synthesized from anthranilic acid and can be further reacted to form various heterocyclic derivatives. scispace.com
Another established method is the Niementowski quinazolinone synthesis, which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. nih.gov This reaction, while widely used, often requires high temperatures and long reaction times. nih.gov Similarly, the reaction of anthranilic acid with formamide (B127407) is a known route to produce quinazolin-4-one, often with the elimination of two water molecules. generis-publishing.com
The synthesis of 2-chloromethyl-4(3H)-quinazolinones, key intermediates for further derivatization, has been achieved in a one-step process from o-anthranilic acids and chloroacetonitrile. nih.gov The yield of this reaction is influenced by the substituents on the anthranilic acid ring, with unsubstituted o-anthranilic acid providing the highest yield. nih.gov
Furthermore, 2-phenyl-4H-3,1-benzoxazin-4-one, prepared from anthranilic acid, serves as a crucial intermediate. scispace.com This benzoxazinone (B8607429) can then be reacted with various amines to yield the desired quinazolinone derivatives. nih.govnih.gov This two-step process, involving the formation of a benzoxazinone intermediate from N-acyl-anthranilic acids, is a frequently employed strategy. nih.gov
Cyclization Reactions for Quinazolinone Core Formation
The formation of the quinazolinone ring is the key step in these syntheses. Cyclization can be achieved through various means. Dehydrative cyclization of N-acyl-anthranilic acids using acetic anhydride (B1165640) is a common method to produce the intermediate benzoxazinone. nih.gov This intermediate is then subjected to condensation with amines to form the final quinazolinone product. nih.gov
The reaction of 2-aminobenzamides with aldehydes is another important cyclization strategy. nih.govresearchgate.net The resulting dihydroquinazolinones can then be oxidized to the corresponding quinazolin-4(3H)-ones. researchgate.net Copper salts have been used to catalyze the cyclocondensation of o-aminobenzamides with aldehydes. nih.gov
A transition-metal-free approach involves the base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization to form 2-substituted and 2,3-disubstituted quinazolin-4-ones. nih.gov This method has been successfully applied to the synthesis of the drug methaqualone. nih.gov
The following table summarizes various conventional cyclization reactions for the synthesis of quinazolinone derivatives.
| Starting Materials | Reagents/Conditions | Product | Reference |
| 5-bromo- or 5-nitro-substituted anthranilic acids, chloro-acyl chlorides | Acetic anhydride, amines (e.g., hydrazine (B178648) hydrate) | Tricyclic 4(3H)-quinazolinone derivatives | nih.gov |
| o-Fluorobenzamides, amides | Cs2CO3, DMSO | 2-Substituted and 2,3-disubstituted quinazolin-4-ones | nih.gov |
| Anthranilic acid, formamide | Heat (130-135 °C) | Quinazolin-4-one | generis-publishing.com |
| Anthranilic acid, chloroacetonitrile | - | 2-Chloromethyl-4(3H)-quinazolinones | nih.gov |
| 2-Aminobenzamide, aldehydes | α-Chymotrypsin | Dihydroquinazolinone derivatives | researchgate.net |
Modern and Green Synthetic Strategies
In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable methods for the synthesis of quinazolinones.
One-Pot Reaction Protocols
A notable example is the multi-component reaction (MCR) strategy for the synthesis of 2-amino 3-substituted quinazolinone derivatives from isatoic anhydride, an amine, and an electrophilic cyanating agent. aurigeneservices.com This process involves a cascade of reactions including nucleophilic attack, ring opening, decarboxylation, and heterocyclization in a single pot. aurigeneservices.com
Another efficient one-pot synthesis involves the reaction of N-(2-aminobenzoyl)benzotriazoles with amines and orthoesters or aldehydes under catalyst-free conditions to produce 2-substituted and 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net Furthermore, a one-pot synthesis of 2,3-di-substituted quinazolin-4-(3H)-ones from anthranilic acid, acid chlorides, and primary amines has been achieved under microwave irradiation. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The application of microwave irradiation often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.goveurekaselect.com
The Niementowski quinazoline (B50416) synthesis, which traditionally requires harsh conditions, has been significantly improved by using microwave irradiation. nih.gov For instance, the reaction of anthranilic acid with amides or urea (B33335) can be performed under solvent-less conditions using organic clay as a catalyst and microwave irradiation as the energy source. ijarsct.co.in
Microwave irradiation has also been successfully employed in the one-pot synthesis of substituted quinazolin-4(3H)-ones from anthranilic acid, formic acid (or orthoesters), and an amine. rsc.org Additionally, a multi-step synthesis of quinazolinone derivatives starting from anthranilic acid has been efficiently carried out using microwave irradiation, significantly reducing the reaction time. eurekaselect.comresearchgate.net
The following table provides examples of microwave-assisted synthesis of quinazolinone derivatives.
| Starting Materials | Reagents/Conditions | Product | Reference |
| Anthranilic acid, amides/diketones | Organic clay, microwave irradiation (solvent-less) | Quinozoline 4-(3H)-one derivatives | ijarsct.co.in |
| Anthranilic acid, formic acid/orthoesters, amine | Microwave irradiation (one-pot) | Substituted quinazolin-4(3H)-ones | rsc.org |
| Anthranilic acid, acid chlorides, primary amines | Microwave irradiation (one-pot) | 2,3-di-substituted quinazolin-4-(3H)-ones | researchgate.net |
| Substituted methyl anthranilate, iso(thio)cyanates | DMSO/H2O, microwave irradiation | 2,4(1H,3H)-quinazolinediones or 2-thioxoquinazolinones | nih.gov |
Visible Light-Induced Condensation Cyclization
Visible light photocatalysis has gained prominence as a green and sustainable synthetic tool. A novel and efficient method for the synthesis of quinazolin-4(3H)-ones involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. nih.govrsc.org This reaction utilizes fluorescein (B123965) as a metal-free photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, proceeding under mild conditions to afford a variety of products in good to excellent yields. nih.gov
This method represents a straightforward and environmentally benign strategy for constructing the quinazolin-4(3H)-one scaffold, using a readily available and renewable energy source. nih.gov The reaction demonstrates good functional group tolerance. nih.govrsc.org
Furthermore, visible light has been used to promote cascade reactions, such as the trifluoromethylation/cyclization of inactivated alkenes to produce trifluoromethylated polycyclic quinazolinones. nih.gov Another example is the visible-light-induced cascade cyclization of 3-(2-(ethynyl)phenyl)quinazolinones to yield phosphorylated or sulfonated quinolino[2,1-b]quinazolinones. rsc.orgacs.org
The following table details examples of visible light-induced synthesis of quinazolinone derivatives.
| Starting Materials | Reagents/Conditions | Product | Reference |
| 2-Aminobenzamides, aldehydes | Fluorescein (photocatalyst), TBHP, visible light | Quinazolin-4(3H)-ones | nih.govrsc.org |
| Inactivated alkenes, CF3Br | Visible light | Trifluoromethylated polycyclic quinazolinones | nih.gov |
| 3-(2-(Ethynyl)phenyl)quinazolinones, diarylphosphine oxides | 4CzIPN (photocatalyst), visible light | Phosphorylated quinolino[2,1-b]quinazolinones | acs.org |
| 3-(2-(Ethynyl)phenyl)quinazolinones | K2S2O8, visible light (photocatalyst-free) | Sulfonated quinolino[2,1-b]quinazolinones | rsc.org |
Graphene Oxide Nanosheet Catalysis in Aqueous Media
A novel and environmentally friendly approach for the synthesis of quinazolin-4(3H)-ones involves the use of graphene oxide (GO) nanosheets as a catalyst in an aqueous medium. rsc.org This method facilitates the construction of the quinazolinone core from anthranilamide and an aldehyde or ketone. rsc.org The reaction proceeds efficiently at room temperature for the synthesis of 2,3-dihydroquinazolinones and at an elevated temperature for quinazolin-4(3H)-ones, notably under metal- and oxidant-free conditions. rsc.org The catalytic activity of GO is attributed to its ability to promote the reaction "on-water," leveraging both carbocatalysis and selective C-C bond cleavage of certain substrates like β-ketoesters. rsc.org
Transition Metal-Free Approaches
The development of transition metal-free synthetic routes to quinazolin-4(3H)-ones is a significant area of research, aiming to reduce costs and environmental impact. One such efficient method involves a one-pot intermolecular annulation reaction of 2-aminobenzamides and thiols. rsc.org This approach is characterized by its good functional group tolerance and operational simplicity, yielding a variety of 2-aryl and 2-heteroaryl quinazolin-4(3H)-ones in high yields. rsc.org
Another notable transition metal-free strategy employs anhydrous magnesium perchlorate (B79767) (Mg(ClO4)2) as a catalyst for the condensation of 2-aminobenzamides with aromatic aldehydes in ethanol (B145695). researchgate.net This method offers good to excellent yields (68-95%) under mild conditions and demonstrates excellent functional group tolerance. researchgate.net The use of an affordable and readily available catalyst makes this a practical approach for organic synthesis. researchgate.net
Furthermore, a metal-catalyst-free synthesis has been developed from o-aminobenzamide and styrenes through an oxidative olefin bond cleavage. mdpi.com This procedure highlights sustainability by using a green solvent (DMSO) and avoiding hazardous materials. mdpi.com Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, presents another green and efficient metal-free alternative. nih.gov
Recent advancements also include an iodine-catalyzed aerobic oxidative synthesis of quinazolines from 2-aminobenzophenone (B122507) and N-methylamines, utilizing molecular oxygen as a green oxidant. nih.gov Additionally, a chemoenzymatic approach using a horse liver alcohol dehydrogenase (HLADH) system has been reported for the synthesis of 2-phenylquinazoline (B3120039) from 2-aminobenzylamine and benzyl (B1604629) alcohol. nih.gov
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a streamlined approach for the preparation of quinazolinone libraries. A concise and efficient solid-phase method for synthesizing 2-amino-4(3H)-quinazolinones has been described. capes.gov.br This technique involves the reaction of a polymer-bound isothiourea with isatoic anhydride, resulting in products with good yields and excellent purity. capes.gov.br This methodology is particularly valuable for generating a diverse range of substituted quinazolinones for screening purposes.
Functionalization Strategies for the Aminomethyl Moiety
The aminomethyl group at the 2-position of the quinazolinone core is a key handle for further molecular elaboration. Various functionalization strategies have been employed to introduce diverse substituents and generate novel derivatives.
Nucleophilic Substitution Reactions of the Amino Group
The primary amino group of 2-(aminomethyl)quinazolin-4(3H)-one and its analogs readily participates in nucleophilic substitution reactions. For instance, 2-chloromethyl-4-methyl-quinazoline can be reacted with various nitrogen-containing heterocycles, such as piperazine, piperidine, and morpholine, to yield the corresponding substituted aminomethyl derivatives. researchgate.net
Acylation Reactions
Acylation of the amino group is a common strategy to introduce amide functionalities. For example, 3-amino-2-methylquinazolin-4(3H)-one can be acylated to form compounds like N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide. mdpi.com Similarly, the acylation of anthranilamides with α-allylacetyl chloride is a key step in the synthesis of 2-(but-3-en-1-yl)quinazolin-4(3H)-ones, which are precursors to pyrrolo[1,2-a]quinazolinones. beilstein-journals.org
Condensation Reactions with Carbonyl Compounds
The amino group of this compound analogs can undergo condensation reactions with various aldehydes and ketones to form Schiff bases. sapub.org For instance, 3-amino-2-methylquinazolin-4(3H)-one reacts with a range of substituted benzaldehydes to produce the corresponding benzylideneamino derivatives. nih.gov These reactions are typically carried out in ethanol and provide a straightforward method for introducing diverse aryl groups. sapub.orgnih.gov This reaction is fundamental in creating a library of compounds for further biological evaluation. nih.gov
| Starting Material | Reagent | Product | Reaction Type |
| 2-Aminobenzamide | Aldehyde/Ketone | 2,3-Dihydroquinazolinone/Quinazolin-4(3H)-one | Graphene Oxide Catalysis |
| 2-Aminobenzamide | Thiol | 2-Aryl/Heteroaryl-quinazolin-4(3H)-one | Transition Metal-Free Annulation |
| 2-Aminobenzamide | Aromatic Aldehyde | 2-Substituted-quinazolin-4(3H)-one | Transition Metal-Free Condensation (Mg(ClO4)2) |
| o-Aminobenzamide | Styrene | Quinazolin-4(3H)-one | Transition Metal-Free Oxidative Cyclization |
| Polymer-bound Isothiourea | Isatoic Anhydride | 2-Amino-4(3H)-quinazolinone | Solid-Phase Synthesis |
| 2-Chloromethyl-4-methyl-quinazoline | Piperazine/Piperidine/Morpholine | Substituted Aminomethyl Quinazoline | Nucleophilic Substitution |
| 3-Amino-2-methylquinazolin-4(3H)-one | Acetic Anhydride | N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Acylation |
| 3-Amino-2-methylquinazolin-4(3H)-one | Substituted Benzaldehyde | 3-(Benzylideneamino)-2-methylquinazolin-4(3H)-one | Condensation (Schiff Base Formation) |
Introduction of Diverse Substituents at Position 2
The introduction of a wide array of substituents at the 2-position of the this compound scaffold is a key strategy in the exploration of its chemical space and the development of new derivatives with tailored properties. A highly effective and versatile method for achieving this diversification involves the use of a key intermediate, 2-(chloromethyl)quinazolin-4(3H)-one. This reactive precursor allows for the subsequent nucleophilic substitution with various amines, leading to a broad spectrum of 2-(substituted-aminomethyl)quinazolin-4(3H)-ones.
The synthesis of the crucial 2-(chloromethyl)quinazolin-4(3H)-one intermediate can be efficiently accomplished from readily available o-anthranilic acids. The process involves a one-step reaction that proceeds with good yields for a range of substituted anthranilic acids. For instance, unsubstituted o-anthranilic acid provides the highest yield of the corresponding 2-(chloromethyl)quinazolin-4(3H)-one. nih.gov The reaction is also compatible with both electron-withdrawing and electron-donating groups on the phenyl ring of the anthranilic acid, albeit with slightly reduced yields when the substituent is adjacent to the amino or carboxylic acid functionalities. nih.gov
Once the 2-(chloromethyl)quinazolin-4(3H)-one derivatives are in hand, they serve as valuable synthons for the introduction of diverse amino moieties at the 2-methyl position. The chlorine atom acts as a good leaving group, readily displaced by a variety of primary and secondary amines. This nucleophilic substitution reaction is a cornerstone for creating a library of 2-(N-substituted-aminomethyl)quinazolin-4(3H)-one analogs.
A general procedure involves the reaction of the 2-(chloromethyl)quinazolin-4(3H)-one with a suitable amine. For example, treatment with dimethylamine (B145610) in an ethanolic solution at elevated temperatures in an autoclave furnishes the corresponding 2-((dimethylamino)methyl)quinazolin-4(3H)-one derivative. nih.gov This method has been successfully applied to introduce a range of substituents, from simple alkylamines to more complex cyclic and functionalized amines.
The following table summarizes the synthesis of various 2-(substituted-aminomethyl)quinazolin-4(3H)-one derivatives starting from the corresponding 2-(chloromethyl) precursor, highlighting the versatility of this synthetic approach.
| Entry | Starting Material (2-chloromethyl derivative) | Amine | Product | Yield (%) |
| 1 | 2-(Chloromethyl)quinazolin-4(3H)-one | Dimethylamine | 2-((Dimethylamino)methyl)quinazolin-4(3H)-one | Not Reported |
| 2 | 8-Nitro-2-(chloromethyl)quinazolin-4(3H)-one | Dimethylamine | 2-((Dimethylamino)methyl)-8-nitroquinazolin-4(3H)-one | 65 |
| 3 | 2-(Chloromethyl)-8-methoxyquinazolin-4(3H)-one | Dimethylamine | 2-((Dimethylamino)methyl)-8-methoxyquinazolin-4(3H)-one | 70 |
| 4 | 2-(Chloromethyl)quinazolin-4(3H)-one | Pyrrolidine | 2-(Pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one | Not Reported |
| 5 | 2-(Chloromethyl)quinazolin-4(3H)-one | Piperidine | 2-(Piperidin-1-ylmethyl)quinazolin-4(3H)-one | Not Reported |
| 6 | 2-(Chloromethyl)quinazolin-4(3H)-one | Morpholine | 2-(Morpholinomethyl)quinazolin-4(3H)-one | Not Reported |
This methodology provides a robust and straightforward route to a diverse library of this compound derivatives, enabling extensive structure-activity relationship studies. The ability to readily modify the substituent at the 2-position is a significant advantage in the design and synthesis of novel compounds based on the quinazolinone scaffold.
Mechanistic and Biological Investigations of 2 Aminomethyl Quinazolin 4 3h One
Enzyme Inhibition Studies
No published data were found regarding the enzyme inhibition properties of 2-(aminomethyl)quinazolin-4(3H)-one.
Specific inhibitory concentrations (IC50) or binding affinities for this compound against EGFR, CDK2, and HER2 are not available in the reviewed literature. While many other quinazolin-4(3H)-one derivatives have been shown to inhibit these kinases, this activity has not been reported for the specified compound. nih.govnih.gov
There is no information available on the EGFR inhibitory activity of this compound.
There is no information available on the CDK2 inhibitory activity of this compound.
There is no information available on the HER2 inhibitory activity of this compound.
Without experimental data on enzyme inhibition, any discussion on the molecular mechanisms of kinase binding for this compound would be purely speculative. Docking studies and mechanistic analyses have been performed for other active quinazolinone derivatives, but these are specific to their unique structures and substitutions. nih.gov
No studies were identified that investigate the effect of this compound on the PI3K pathway. Research has been conducted on other quinazolin-4(3H)-one derivatives, which have shown potent inhibitory activity against PI3K isoforms, but these findings cannot be extrapolated to the specific compound . nih.gov
Phosphoinositide 3-Kinase (PI3K) Pathway Modulation
Impact on AKT and mTOR Phosphorylation Pathways
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer. mdpi.com Inhibitors of this pathway are of significant therapeutic interest. nih.gov Certain quinazolinone derivatives have been developed as PI3K and mTOR inhibitors, thereby affecting the phosphorylation of AKT and downstream mTOR targets. nih.gov For example, compounds (S)-C5 and (S)-C8, which are complex substituted quinazolinones, displayed potent inhibitory activity against both PI3Ks and mTOR. nih.gov However, there is no specific information available in the search results detailing the impact of this compound on the AKT and mTOR phosphorylation pathways.
DNA Repair Enzyme System Inhibition
The inhibition of DNA repair enzymes is a key strategy in cancer therapy to enhance the efficacy of DNA-damaging agents. mdpi.com The quinazolinone scaffold has been utilized in the design of inhibitors for enzymes involved in DNA repair, most notably Poly(ADP-ribose) Polymerase (PARP). nih.govsemanticscholar.org While this indicates the potential of this chemical class to target the DNA repair system, no studies were found that specifically evaluate this compound as an inhibitor of any DNA repair enzyme system.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme for the synthesis of nucleotides and a well-established target for anticancer and antimicrobial agents. nih.govrjpbr.com The quinazoline (B50416) structure bears a resemblance to folic acid, making it an attractive scaffold for designing DHFR inhibitors. researchgate.net Numerous studies have synthesized and evaluated various quinazolin-4(3H)-one derivatives for DHFR inhibition. researchgate.netnih.gov For example, one study designed two series of quinazolinone derivatives as DHFR inhibitors, with some compounds showing potent activity against bacterial and human DHFR. nih.gov However, these studies focus on derivatives with different substitutions, and no specific data on the DHFR inhibitory activity of this compound was identified.
Thymidylate Synthase Inhibition
Thymidylate synthase (TS) is another critical enzyme in the folate pathway, responsible for the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Quinazoline-based antifolates have been developed as TS inhibitors. acs.org Research in this area has led to the synthesis of various 2-desamino derivatives with modifications to the benzoyl ring to enhance solubility and potency. acs.org Despite the investigation of the broader quinazoline class as TS inhibitors, no literature was found that specifically assesses the inhibitory potential of this compound against thymidylate synthase.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
PARP-1 is an enzyme critical for DNA repair, and its inhibition is a promising strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. nih.govresearchgate.net The quinazolin-4(3H)-one structure is a recognized scaffold for the development of potent PARP-1 inhibitors. researchgate.netamanote.com Researchers have designed and synthesized numerous quinazolinone derivatives that show significant PARP-1 inhibitory activity. semanticscholar.orgnih.gov For instance, a study aimed at developing dual-target inhibitors for PARP-1 and BRD4 was based on the quinazolin-4(3H)-one core. nih.gov These efforts, however, involve complex substitutions on the quinazolinone ring to achieve high affinity and selectivity. There is no available data on the PARP-1 inhibitory capacity of the simpler this compound.
Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Several derivatives of the quinazolin-4(3H)-one scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. nih.govnih.gov These compounds often exert their effects by binding to the colchicine site on β-tubulin, preventing the assembly of α/β-tubulin heterodimers into microtubules. nih.gov
Research has shown that 2,3-dihydroquinazoline-4(1H)-ones and quinazolin-4(3H)-ones can act as broad-spectrum cytotoxic agents by this mechanism. nih.gov For instance, compounds such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one and 2-(2-methoxystyryl)quinazolin-4(3H)-one have demonstrated significant inhibition of tubulin polymerization. nih.govnih.gov This inhibitory action leads to a cascade of cellular events, including the disruption of the microtubule network, which ultimately arrests the cell cycle in the G2/M phase and induces apoptosis. nih.govnih.gov The potent cytotoxic effects observed are often correlated with the degree of tubulin polymerization inhibition. nih.gov
Table 1: Tubulin Polymerization Inhibition by Quinazolinone Derivatives This table is interactive. You can sort and filter the data.
| Compound Name | IC50 (µM) for Tubulin Polymerization Inhibition | Reference Cell Line(s) | Source |
|---|---|---|---|
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | <0.2 (cytotoxicity) | HT29, U87, A2780, H460, BE2-C | nih.gov |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) | Sub-µM (cytotoxicity) | Broad panel | nih.govnih.gov |
| 2-(3-methoxystyryl)quinazolin-4(3H)-one (65) | Sub-µM (cytotoxicity) | Broad panel | nih.govnih.gov |
| Colchicine (Reference) | 9.21 | Not Applicable | researchgate.net |
Trypanothione Reductase (TR) Inhibition
Trypanothione reductase (TR) is an essential enzyme in the antioxidant defense system of trypanosomatid parasites, such as Leishmania and Trypanosoma, which cause neglected tropical diseases like leishmaniasis and Chagas disease. nih.govfrontiersin.org As this enzyme is absent in humans, it represents a prime target for the development of selective antiparasitic drugs. frontiersin.org
The quinazolin-4(3H)-one scaffold has been explored for its potential to inhibit TR. Studies on 2-arylquinazoline-4(3H)-ones have demonstrated their activity against Leishmania infantum and Trypanosoma cruzi. nih.gov The mechanism of action for these compounds is believed to involve the inhibition of the parasite's folate biosynthesis pathway. nih.gov However, the broad antiparasitic activity of the quinazolinone core suggests that other mechanisms, including the potential for TR inhibition, could be at play. The development of inhibitors that bind to the wide TS2 cavity or the NADPH binding site of the enzyme is a key strategy in this field. mdpi.com While direct inhibition of TR by this compound has not been explicitly detailed, the established antitrypanosomatid activity of its parent scaffold makes it a relevant area for future investigation. nih.gov
Polo-like Kinase 1 (Plk1) Binding Domain Targeting
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. nih.govembopress.org Its overexpression is common in a wide range of human cancers, making it an attractive target for anticancer drug development. Plk1 contains a C-terminal polo-box domain (PBD) that is essential for localizing the kinase to its specific subcellular targets. nih.govcancer.gov Disrupting the function of the PBD offers an alternative therapeutic strategy to inhibiting the ATP-competitive kinase domain. nih.govnih.gov
Research into Plk1 PBD inhibitors has led to the investigation of various heterocyclic scaffolds. Notably, a 1-thioxo-2,4-dihydro- researchgate.netnih.govnih.govtriazolo[4,3-a]quinazolin-5(1H)-one scaffold has been identified as a lead structure for developing potent and selective Plk1 PBD inhibitors. nih.gov These compounds function by blocking the protein-protein interactions mediated by the PBD, thereby preventing Plk1 from phosphorylating its substrates and leading to mitotic arrest in cancer cells. nih.govcancer.gov This line of research highlights the potential for quinazolinone-based structures to be adapted for targeting the Plk1 PBD, representing a sophisticated approach to cancer therapy.
Cellular Antiproliferative and Antitumor Effects (In Vitro Studies)
Effects on Cancer Cell Lines
Derivatives of quinazolin-4(3H)-one have consistently demonstrated broad and potent antiproliferative activity across a diverse range of human cancer cell lines. nih.govresearchgate.net These compounds have been evaluated against cancers of the lung, breast, colon, prostate, and leukemia, among others. nih.govnih.govnih.gov The cytotoxic effects are often observed at micromolar or even nanomolar concentrations. For example, certain 2-styrylquinazolin-4(3H)-one derivatives have shown sub-µM potency. nih.gov Similarly, novel quinazoline-sulfonamide hybrids have exhibited promising activity, with IC50 values in the low micromolar range against cell lines like MCF-7 (breast), A549 (lung), LoVo (colon), and HepG2 (liver). nih.gov The antiproliferative efficacy is highly dependent on the nature and position of substituents on the quinazolinone core, allowing for extensive structure-activity relationship (SAR) studies to optimize potency. researchgate.netmdpi.com
Table 2: Antiproliferative Activity of Selected Quinazolin-4(3H)-one Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| BIQO-19 | H1975 (NSCLC) | 0.82 | nih.govescholarship.org |
| Compound 2 (a 2-amino-4-anilinoquinazoline) | PC3 (Prostate) | 6.6 | |
| Compound 2 (a 2-amino-4-anilinoquinazoline) | HT29 (Colon) | 6.7 | |
| Compound 2 (a 2-amino-4-anilinoquinazoline) | MCF7 (Breast) | 4.9 | |
| Compound 4d (quinazoline-sulfonamide hybrid) | MCF-7 (Breast) | 2.5 | nih.gov |
| Compound 4d (quinazoline-sulfonamide hybrid) | A549 (Lung) | 5.6 | nih.gov |
| Compound 4f (quinazoline-sulfonamide hybrid) | MCF-7 (Breast) | 5.0 | nih.gov |
| Compound 17 (2-substituted quinazolin-4(3H)-one) | Jurkat (T-cell ALL) | < 5.0 | nih.gov |
| Compound 17 (2-substituted quinazolin-4(3H)-one) | NB4 (AML) | < 5.0 | nih.gov |
Induction of Apoptosis in Cancer Cell Lines
A primary mechanism through which quinazolinone derivatives exert their antitumor effects is the induction of programmed cell death, or apoptosis. nih.govnih.gov Numerous studies have confirmed that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. escholarship.orgnih.gov
Key events observed in cancer cells following treatment with quinazolinone derivatives include:
Cell Cycle Arrest: As a consequence of targeting proteins like tubulin or Plk1, cells are often arrested in the G2/M phase of the cell cycle, a common prelude to apoptosis. nih.govescholarship.org
Mitochondrial Dysfunction: A hallmark of the intrinsic pathway is the loss of mitochondrial membrane potential (MMP), which has been observed in treated cells. nih.govnih.gov This is often accompanied by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov
Caspase Activation: The released cytochrome c activates a cascade of cysteine-aspartic proteases known as caspases. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a critical step. nih.govnih.gov
PARP Cleavage: Activated caspase-3 proceeds to cleave key cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is an indicator of apoptosis. nih.govnih.gov
Nuclear Condensation: Morphological changes, such as nuclear condensation and the formation of apoptotic bodies, are also frequently reported. nih.gov
Antimicrobial Activity Studies
In addition to their anticancer properties, the quinazolin-4(3H)-one scaffold is a well-established pharmacophore for antimicrobial agents. researchgate.netnih.gov Various derivatives have been synthesized and tested against a spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.comeco-vector.com
The antimicrobial efficacy is greatly influenced by the substituents on the quinazolinone ring. For example, the introduction of arylidene-based motifs has yielded compounds with potent activity. nih.gov One such derivative, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, emerged as a highly active agent against Staphylococcus aureus (MIC = 1.95 µg/mL) and several fungal species, including Candida albicans and Aspergillus niger (MIC = 3.90 µg/mL). nih.gov One of the proposed mechanisms for the antibacterial action of some quinazolinone derivatives is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. mdpi.comnih.gov
Table 3: Antimicrobial Activity of Selected Quinazolin-4(3H)-one Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Microorganism | MIC (µg/mL) | Source |
|---|---|---|---|
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Staphylococcus aureus | 1.95 | nih.gov |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Candida albicans | 3.90 | nih.gov |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Aspergillus niger | 3.90 | nih.gov |
| Compound 5a (formyl-pyrazole derivative) | E. coli | 1-16 (range) | mdpi.com |
| Various Schiff base derivatives | E. coli | 128 | nih.gov |
Antibacterial Efficacy
Derivatives of quinazolin-4(3H)-one have demonstrated notable antibacterial activity against a range of pathogenic bacteria. frontiersin.org The introduction of various substituents on the quinazolinone nucleus can significantly influence this activity. frontiersin.org For instance, the incorporation of a heteryl group at the aldimine in a 3-amino quinazolinone structure has been shown to markedly increase antibacterial efficacy against tested bacterial pathogens. frontiersin.org In contrast, increasing the number of methoxy group substitutions on the benzylidene nucleus has been observed to decrease antibacterial activity against B. cereus and P. aeruginosa and diminish activity against S. aureus and E. coli. frontiersin.org
Some synthesized compounds have shown promising activity against Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. researchgate.net In one study, 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one was identified as a superior active compound among those synthesized. frontiersin.org Another study highlighted that 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one emerged as a highly active antibacterial agent, with a minimum inhibitory concentration (MIC) value of 1.95 μg/mL against Staphylococcus aureus. nih.gov
| Compound Derivative | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | 1.95 μg/mL | nih.gov |
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Various bacterial pathogens | Superior activity among synthesized compounds | frontiersin.org |
| Derivatives with increased methoxy group substitution | B. cereus and P. aeruginosa | Decreased activity | frontiersin.org |
| Derivatives with increased methoxy group substitution | S. aureus and E. coli | Diminished activity | frontiersin.org |
Antifungal Efficacy
The quinazolin-4(3H)-one scaffold has also been a foundation for the development of potent antifungal agents. Research has shown that certain derivatives possess significant activity against various fungal strains. For example, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one was found to be a highly active antifungal agent with a minimum inhibitory concentration (MIC) value of 3.90 μg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans. nih.gov
Studies have indicated that new 2,3-disubstituted 4(3H)-quinazolinone derivatives can exhibit good antifungal effects, making them valuable candidates for further structural modification to design more potent antifungal agents. nih.gov The minimum fungicidal concentration (MFC) data from some studies suggest that these compounds often act as fungistatic agents. nih.gov
| Compound Derivative | Fungal Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Candida albicans | 3.90 μg/mL | nih.gov |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Aspergillus niger | 3.90 μg/mL | nih.gov |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Rhizopus nigricans | 3.90 μg/mL | nih.gov |
| New 2,3-disubstituted 4(3H)-quinazolinone derivatives | Various tested fungi | Sensitive mostly at 32 μg/ml | nih.gov |
Anti-inflammatory Properties
Several novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and evaluated for their anti-inflammatory activities. nih.gov In various studies, certain derivatives have exhibited potent anti-inflammatory effects, in some cases even more potent than the standard drug, diclofenac sodium. nih.govnih.gov For instance, compounds designated as I, II, and III in one study showed more potent anti-inflammatory activity than diclofenac sodium. nih.gov Similarly, in another study, compounds VA3 and VA4 were found to have more potent anti-inflammatory activity than diclofenac sodium. nih.gov
The anti-inflammatory potential of these compounds is often evaluated using in-vitro methods such as the protein denaturation method and in-vivo models like the carrageenan-induced paw edema test. researchgate.netajol.info Research has demonstrated that specific derivatives, such as QB2 and QF8, possess significant anti-inflammatory properties in such models. researchgate.net
| Compound Derivative | Activity | Comparison | Reference |
|---|---|---|---|
| Compound I, II, and III | Potent anti-inflammatory activity | More potent than diclofenac sodium | nih.gov |
| Compound VA3 and VA4 | Potent anti-inflammatory activity | More potent than diclofenac sodium | nih.gov |
| Compound QB2 and QF8 | Significant anti-inflammatory properties | - | researchgate.net |
| 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one (AS1) | 60.00% anti-inflammatory activity | Comparable to diclofenac sodium (65.11%) | ajol.info |
Analgesic Activity Investigations
The analgesic potential of 2,3-disubstituted quinazolin-4(3H)-ones has also been a subject of scientific investigation. nih.gov Studies have revealed that many of these compounds exhibit significant analgesic activity. nih.gov For example, a series of novel 2-benzylamino-3-substituted quinazolin-4(3H)-ones all showed significant analgesic effects, with one compound being equipotent to diclofenac sodium. nih.gov
Further research into 2-methyl-3-substituted quinazolin-4-(3H)-ones also demonstrated significant analgesic activity, with compounds VA2, VA3, and VA4 showing more potent effects than the reference compound, diclofenac sodium. nih.gov The tail-flick technique in mice is a common method used to evaluate the analgesic activity of these compounds. ajol.info
| Compound Derivative | Activity | Comparison | Reference |
|---|---|---|---|
| Compound III | Significant analgesic activity | Equipotent with diclofenac sodium | nih.gov |
| Compound VA2, VA3, and VA4 | Potent analgesic activity | More potent than diclofenac sodium | nih.gov |
| 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one (AS1) | 63.89% analgesic activity | Comparable to diclofenac sodium (62.04%) | ajol.info |
Anticonvulsant Activity Screening
The quinazolin-4(3H)-one ring system is a recognized pharmacophore for anticonvulsant activity, with some derivatives showing moderate to significant effects in preclinical screenings. nih.gov These compounds are often evaluated in models such as maximal electroshock (MES) induced seizures and subcutaneous pentylenetetrazole (scPTZ) induced seizures in mice. nih.gov
Research has shown that substitutions at various positions of the quinazolin-4(3H)-one structure can significantly impact anticonvulsant activity. nih.gov For instance, in one study, compounds 4b, 7b-f, 8a, and 9b exhibited significant anticonvulsant activity, while compounds 6, 8b, and 8d showed mild to moderate activity. nih.gov Another study found that compounds 8, 13, and 19 were the most potent, exhibiting 100% protection against myoclonic seizures without causing neurotoxicity. nih.gov The anticonvulsant activity of some quinazolinones is thought to be mediated through their interaction with the GABAA receptor. mdpi.com
| Compound Derivative | Seizure Model | Activity | Reference |
|---|---|---|---|
| Compounds 4b, 7b-f, 8a, 9b | Not specified | Significant anticonvulsant activity | nih.gov |
| Compounds 6, 8b, 8d | Not specified | Mild to moderate activity | nih.gov |
| Compound 8 | scPTZ | 100% protection | nih.gov |
| Compound 13 | scPTZ | 100% protection | nih.gov |
| Compound 19 | scPTZ | 100% protection | nih.gov |
Antimalarial Activity
The quinazoline nucleus is of significant interest in the search for new antimalarial agents due to the diverse pharmacological activities of its derivatives. nih.gov A number of quinazolinone derivatives have demonstrated promising antimalarial activities. nih.gov In vivo studies using mice infected with Plasmodium berghei have shown that some 2,3-disubstituted-4(3H)-quinazolinone derivatives exhibit significant antimalarial effects. nih.gov
In one such study, the tested compounds showed a mean percentage suppression of parasitemia ranging from 43.71% to 72.86%. nih.gov Specifically, compounds 12 and 13 displayed the best antimalarial activities with mean percentage suppressions of 67.60% and 72.86%, respectively. nih.gov These findings suggest that 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones could be a promising scaffold for the development of new antimalarial drugs. nih.gov
| Compound Derivative | Parasite Strain | Mean Percentage Suppression | Reference |
|---|---|---|---|
| Compound 12 | Plasmodium berghei ANKA | 67.60% | nih.gov |
| Compound 13 | Plasmodium berghei ANKA | 72.86% | nih.gov |
| Tested compounds (6–9 and 11–13) | Plasmodium berghei ANKA | 43.71–72.86% | nih.gov |
Antitubercular Activity
Quinazoline derivatives have been investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. ijprajournal.com A series of [2-phenyl-3-[(E)-(1- phenylethylidene)amino]quinazolin-4(3H)-one] derivatives have been synthesized and tested for their antitubercular activity. ijprajournal.com
In these studies, the Alamar blue assay method is commonly used to assess the in vitro antitubercular activity. ijprajournal.com The results have indicated that some of the synthesized quinazoline derivatives show comparable activity to standard antitubercular drugs. ijprajournal.com This highlights the potential of the quinazoline scaffold in the development of new therapeutic agents against tuberculosis. ijprajournal.comnih.gov
| Compound Derivative Series | Assay Method | Activity | Reference |
|---|---|---|---|
| [2-phenyl-3-[(E)-(1- phenylethylidene)amino]quinazolin-4(3H)-one] derivatives (QZ1, QZ2, QZ3, QZ4) | Alamar blue assay | Comparable activity to standard drugs | ijprajournal.com |
Antihypertensive Properties
The quinazoline scaffold is a well-established pharmacophore in the development of antihypertensive agents. Marketed drugs such as Prazosin, Doxazosin, and Terazosin feature this core structure and primarily exert their effects through α1-adrenergic receptor antagonism. nih.govresearchgate.net Research has continued to explore novel derivatives of quinazolin-4(3H)-one for their potential to lower blood pressure.
A study focused on the synthesis and in vivo screening of a series of novel substituted quinazolin-4(3H)-one derivatives identified several compounds with significant hypotensive effects. researchgate.netresearchgate.netnih.gov Out of eighteen synthesized compounds, seven demonstrated a notable reduction in blood pressure and also induced bradycardia. researchgate.netresearchgate.netnih.gov These compounds exhibited better activity than the reference drug Prazosin. researchgate.netresearchgate.netnih.gov The mechanism of action for these promising derivatives is believed to be similar to Prazosin, involving the blockade of α1-adrenergic receptors. researchgate.netresearchgate.netnih.gov
Another investigation into 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-one derivatives also revealed potent antihypertensive activity. nih.gov Two compounds from this series, 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one and 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one, were particularly effective. Their activity is attributed to their anticipated α1-adrenergic receptor blocking properties, and they demonstrated a prolonged duration of action without affecting the heart rate in adrenaline-induced hypertensive rats. nih.gov
The antihypertensive potential of 2-amino-4(3H)-quinazolinones has also been explored, indicating that substitutions at the 2-position of the quinazolinone ring are crucial for this biological activity. nih.govacs.org
| Compound | Substitution Pattern | Observed Effect | Reference |
|---|---|---|---|
| 2a, 2c, 4a, 4d, 5d, 6a, 6b | Varied substitutions on the quinazolin-4(3H)-one core | Hypotensive effect and bradycardia | researchgate.netresearchgate.netnih.gov |
| Compound 23 | 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one | Potent antihypertensive activity with prolonged duration of action | nih.gov |
| Compound 24 | 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one | Potent antihypertensive activity with prolonged duration of action | nih.gov |
Anti-HIV Activity
The emergence of drug-resistant HIV strains necessitates the development of novel antiviral agents that target different stages of the viral lifecycle. The quinazolin-4(3H)-one scaffold has been identified as a versatile starting point for the design of new anti-HIV compounds. hakon-art.comnih.gov
One area of investigation has focused on quinazolinone derivatives as HIV capsid modulators. nih.gov The HIV capsid is a critical protein structure involved in multiple stages of the viral replication process. A series of novel phenylalanine derivatives bearing a quinazolin-4-one scaffold were synthesized and evaluated for their anti-HIV activity. nih.gov Several of these compounds displayed remarkable activity in inhibiting the replication of HIV-1 IIIB strain at submicromolar to low micromolar concentrations. nih.gov Two compounds, 12a2 and 21a2, were identified as the most potent HIV-1 capsid modulators with EC50 values of 0.11 μM. nih.gov Mechanistic studies indicated a dual-stage inhibition profile, where the compounds interfered with capsid-host factor interactions in the early stage and promoted the misassembly of the capsid in the late stage. nih.gov
Another approach has been to design quinazolinone derivatives as inhibitors of HIV-1 reverse transcriptase, a key enzyme for viral replication. nih.gov Trifluoromethyl-containing quinazolin-2(1H)-ones have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Furthermore, novel quinazolinone-incorporated coumarin derivatives have been designed as potential HIV integrase inhibitors, another crucial viral enzyme. nih.gov In vitro anti-HIV assays showed that several of these compounds had EC50 values below 50 μM, with the unsubstituted phenyl derivative exhibiting the highest activity and selectivity (EC50 = 5 μM). nih.gov
Research into 2,3-disubstituted quinazolin-4(3H)-ones has also shown promise. One study reported that the compound 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one inhibited the replication of HIV-1 in acutely infected MT-4 cells, offering a 15% maximum protection at sub-toxic concentrations. hakon-art.com
| Compound | Mechanism of Action | Activity (EC50) | Reference |
|---|---|---|---|
| 12a2 | HIV-1 Capsid Modulator | 0.11 μM | nih.gov |
| 21a2 | HIV-1 Capsid Modulator | 0.11 μM | nih.gov |
| Unsubstituted Phenyl Derivative | HIV Integrase Inhibitor | 5 μM | nih.gov |
| PY-QZ MBR | Inhibition of HIV-1 Replication | 15% max. protection | hakon-art.com |
Antihistaminic Activity
Antihistamines are a class of drugs that counteract the effects of histamine, a substance released during allergic reactions. nih.govclevelandclinic.orgwikipedia.org While the quinazolinone scaffold is more prominently associated with other pharmacological activities, some studies have explored its potential in developing antihistaminic agents.
A series of novel 4-butyl-1-substituted-4H- researchgate.netnih.govhakon-art.comtriazolo[4,3-a]quinazolin-5-ones were synthesized and evaluated for their in vivo H1-antihistaminic activity. nih.gov All the tested compounds demonstrated a significant ability to protect conscious guinea pigs from histamine-induced bronchospasm. nih.gov One compound, 4-butyl-1-methyl-4H- researchgate.netnih.govhakon-art.comtriazolo[4,3-a]quinazolin-5-one, was found to be the most active in the series, showing protection (71.91%) equipotent to the reference standard, chlorpheniramine maleate (71%). nih.gov Notably, this compound exhibited negligible sedation (9%) compared to chlorpheniramine maleate (30%), suggesting a potential for developing non-sedating antihistamines from this chemical class. nih.gov
The structure-activity relationship (SAR) studies in this series indicated that the nature of the substituent at the 1-position of the triazolo ring and the butyl group at the 4-position of the quinazolinone ring played a crucial role in the observed antihistaminic activity.
| Compound | Activity | Sedative Effect | Reference |
|---|---|---|---|
| 4-butyl-1-methyl-4H- researchgate.netnih.govhakon-art.comtriazolo[4,3-a]quinazolin-5-one | 71.91% protection from histamine-induced bronchospasm | 9% | nih.gov |
Structure Activity Relationship Sar Studies of 2 Aminomethyl Quinazolin 4 3h One Derivatives
Impact of Substitution Patterns on Biological Efficacy
The biological activity of the 2-(aminomethyl)quinazolin-4(3H)-one core is highly sensitive to the nature and position of substituents on the quinazolinone ring system. Research has demonstrated that substitutions at the C2, C3, and the benzene (B151609) ring (positions 5 through 8) can dramatically alter the potency and selectivity of these compounds.
Substitutions at the 2- and 8-positions of the quinazolin-4(3H)-one scaffold have been found to be particularly favorable for enhancing inhibitory activity against poly(ADP-ribose)polymerase-1 (PARP-1). rsc.org For instance, the introduction of an amino group at the 8-position led to a significant increase in potency. rsc.org Combining this 8-amino substituent with a methyl group at the 2-position resulted in the most potent compound in one study, highlighting a synergistic effect between these two positions. rsc.org
In the context of antimicrobial activity, modifications at the 2-, 3-, and 6-positions have been explored. The introduction of a bromine atom at the 6-position of the 2-methylquinazolin-4(3H)-one scaffold was noted to slightly increase antihelmintic activity. researchgate.net Furthermore, the nature of the substituent at the 3-position plays a crucial role. For example, the incorporation of various substituted phenyl ring moieties, bridged phenyl rings, heterocyclic rings, and aliphatic systems at this position has been shown to modulate antimicrobial properties. researchgate.net
For antiviral applications, specifically against coronaviruses like SARS-CoV-2, substitutions on the 2-anilino portion of the molecule have been investigated. A 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one derivative showed notable inhibitory effects. researchgate.net This indicates that halogen substitutions on both the quinazolinone ring and the 2-amino-linked phenyl ring are important for antiviral efficacy.
The following table summarizes the impact of various substitution patterns on the biological activity of quinazolin-4(3H)-one derivatives based on several studies.
| Position of Substitution | Substituent | Biological Activity | Reference |
| 2 | Methyl | Enhanced PARP-1 inhibition (in combination with 8-amino group) | rsc.org |
| 3 | Various aryl/alkylaminomethyl-indolylideneamino | Analgesic, anti-inflammatory, antimicrobial, antihelmintic | researchgate.net |
| 6 | Bromo | Slightly increased antihelmintic activity | researchgate.net |
| 7 | Chloro | Potent antiviral activity against SARS-CoV-2 | researchgate.net |
| 8 | Amino | Significantly improved PARP-1 inhibition | rsc.org |
Role of the Aminomethyl Moiety in Functionalization and Bioactivity
The aminomethyl group at the C2-position of the quinazolin-4(3H)-one scaffold serves as a critical handle for chemical modification and plays a direct role in the biological activity of the resulting derivatives. This moiety provides a nucleophilic center that can be readily functionalized to introduce a wide array of substituents, thereby enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.
The primary amino group can be a key site for introducing diverse chemical functionalities. For instance, it can be acylated, alkylated, or used to form Schiff bases, leading to a broad range of derivatives with varied biological profiles. researchgate.netsapub.org These modifications can influence the molecule's polarity, lipophilicity, and steric bulk, all of which are critical determinants of its interaction with biological targets.
In a series of 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, the amino group at the 3-position was used as a precursor for the synthesis of various heterocyclic compounds. sapub.org While this is not the C2-aminomethyl group, it illustrates the principle of using an amino moiety on the quinazolinone scaffold for further functionalization. The resulting derivatives, bearing moieties such as 1,3,4-thiadiazole, 1,3,4-oxadiazole, and 1,2,4-triazole, exhibited antibacterial activities. sapub.org
Furthermore, the aminomethyl linker itself can be part of a larger pharmacophore. For example, derivatives have been synthesized where the aminomethyl group is part of a more complex side chain, such as in 3-{(1'-alkyl/arylaminomethyl-2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methyl-6-quinazolin-4-(3H)-ones. researchgate.net In these compounds, the nature of the alkyl or aryl group on the aminomethyl moiety significantly influenced the analgesic, anti-inflammatory, and antihelmintic activities. researchgate.net Specifically, derivatives containing dibenzylaminomethyl, dihexylaminomethyl, and morpholinomethyl groups showed pronounced biological effects. researchgate.net
Influence of Chiral Configuration on Biological Activity
The introduction of a chiral center, often at the aminomethyl side chain or through substitution on the quinazolinone scaffold, can have a profound impact on the biological activity of this compound derivatives. Stereochemistry plays a pivotal role in drug action, as it can affect target binding, metabolism, and distribution. wiley-vch.de While specific studies on the chiral configuration of this compound were not prevalent in the search results, the general principles of stereochemistry in drug design are highly applicable.
The differential activity of enantiomers is a well-established phenomenon in pharmacology. wiley-vch.de For many classes of compounds, one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. wiley-vch.de This is because biological targets, such as enzymes and receptors, are themselves chiral and can exhibit stereospecific recognition of ligands.
For instance, in a study on nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity. mdpi.com This was attributed to the stereoselective uptake by the L-amino acid transport system, which is known to mediate the permeability of the parent compound, acivicin. mdpi.com This highlights that stereochemistry can be a critical driver for potency and pharmacokinetic properties. mdpi.com
Therefore, it is highly probable that the chiral configuration of this compound derivatives would significantly influence their biological activity. The spatial arrangement of substituents around a stereocenter would determine the precise fit of the molecule into the binding pocket of its biological target. A favorable three-dimensional orientation can lead to enhanced binding affinity and, consequently, greater biological efficacy. Conversely, an unfavorable stereochemistry may result in steric hindrance or a lack of complementary interactions, leading to reduced or no activity.
Effects of Electron-Withdrawing and Electron-Donating Groups on the Quinazolinone Scaffold
The electronic properties of the quinazolinone scaffold, modulated by the presence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs), are a critical determinant of the biological activity of this compound derivatives. The nature of these substituents can influence the molecule's reactivity, polarity, and ability to form key interactions with biological targets.
In the context of antifungal activity, the introduction of an electron-withdrawing group onto the benzene ring of the quinazolinone scaffold has been shown to significantly enhance efficacy compared to an electron-donating group. This suggests that reducing the electron density of the aromatic system is beneficial for this particular biological activity.
Conversely, for antimycobacterial activity, a different trend has been observed. Preliminary structural optimization on the benzene ring of 2-amino-4(3H)-quinazolinone derivatives demonstrated that electron-withdrawing, lipophilic substituents were highly beneficial for antimycobacterial activity, whereas electron-donating groups were not well-tolerated. This indicates that for activity against Mycobacterium tuberculosis, both the electronic and lipophilic properties of the substituents are important.
In a series of quinazolin-4(3H)-one Schiff base derivatives designed as nitric oxide synthase inhibitors, the presence of a nitro group (a strong EWG) at the 6-position was a key feature of the investigated compounds. While a direct comparison with EDGs was not the focus of this particular study, the resulting derivatives showed potent and selective inhibition of inducible nitric oxide synthase (iNOS), suggesting a favorable role for the EWG in this context.
The table below summarizes the observed effects of electron-withdrawing and electron-donating groups on the biological activity of quinazolin-4(3H)-one derivatives.
| Group Type | Effect on Biological Activity | Biological Target/Activity |
| Electron-Withdrawing Groups (EWGs) | Significantly enhances efficacy | Antifungal Activity |
| Electron-Withdrawing, Lipophilic Groups | Highly beneficial for activity | Antimycobacterial Activity |
| Electron-Donating Groups (EDGs) | Not well-tolerated | Antimycobacterial Activity |
| Electron-Withdrawing Group (Nitro) | Associated with potent and selective inhibition | Nitric Oxide Synthase (iNOS) Inhibition |
SAR of Specific Regions and Linkers in Derivatives
In a study of 4-anilino-quinazoline derivatives as dual EGFR/HER2 inhibitors, the length of the carbon chain linker was found to be a critical parameter. An optimal linker length of four carbons was identified for the highest dual inhibitory activity. This suggests that a specific spatial separation between the quinazolinone core and the other interacting moiety is required for effective binding to both enzymes.
Similarly, for derivatives acting as dual EGFR/VEGFR2 inhibitors, a longer chain linker between the quinazolinone core and a 3-nitro-1,2,4-triazole (B13798) moiety was found to be favorable for inhibitory activity against both kinases. This again highlights the importance of the linker in positioning the key pharmacophoric elements for optimal interaction with the respective binding pockets.
In another example, compounds bearing a three-carbon alkyloxy linker were found to be less potent than those with a two-carbon bridge. This was attributed to an unfavorable binding mode within the active site of EGFR, leading to a less optimal binding position compared to the established inhibitor lapatinib.
The chemical composition of the linker is also crucial. The replacement of an oxygen atom at the 4-position of the 2-arylquinazoline-4(3H)one with hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores led to a significant enhancement of antitrypanosomatid activity. researchgate.net This was attributed to the introduction of an additional mechanism of action beyond the primary antifolate activity. researchgate.net
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to forecast the binding mode and affinity of a ligand, providing insights into its potential biological activity. For the quinazolin-4(3H)-one class of compounds, docking studies have been crucial in identifying potential protein targets and clarifying their mechanisms of action.
Ligand-Protein Binding Affinity Predictions
Molecular docking simulations are frequently used to predict the binding affinity, often expressed as a docking score in kcal/mol, between a ligand and a protein's active site. A lower (more negative) score generally indicates a stronger, more favorable binding interaction. Studies on various quinazolin-4(3H)-one derivatives have predicted their binding affinities against a range of important therapeutic targets, including various kinases involved in cancer progression.
For instance, a series of novel quinazoline-morpholinobenzylidene hybrid compounds were docked against several cancer-related protein targets. nih.gov The results highlighted a lead compound with exceptionally strong predicted binding affinities for Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2) and Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, in a study aimed at developing dual-target inhibitors for breast cancer, a lead quinazolin-4(3H)-one derivative was identified based on its favorable docking scores against Bromodomain Containing Protein 4 (BRD4) and Poly(ADP-ribose) Polymerase-1 (PARP1). nih.gov
| Compound Class | Target Protein | Predicted Binding Affinity (Docking Score, kcal/mol) | Reference |
| Quinazoline-morpholine hybrid | VEGFR1 | -11.744 | nih.gov |
| Quinazoline-morpholine hybrid | VEGFR2 | -12.407 | nih.gov |
| Quinazoline-morpholine hybrid | EGFR | -10.359 | nih.gov |
| 2-phenylquinazolin-4(3H)-one derivative | BRD4 | -7.052 | nih.gov |
| 2-phenylquinazolin-4(3H)-one derivative | PARP1 | -6.343 | nih.gov |
This table presents predicted binding affinities from molecular docking studies of various quinazolin-4(3H)-one derivatives against their respective protein targets.
Elucidation of Competitive Inhibition Mechanisms
Beyond predicting if a compound will bind, molecular docking can elucidate how it inhibits an enzyme's function. A key application is distinguishing between different types of inhibition, such as competitive and non-competitive mechanisms. This is often achieved by analyzing whether the ligand binds to the same site as the enzyme's natural substrate (e.g., ATP in kinases).
Docking studies on certain quinazolin-4(3H)-one derivatives have successfully clarified their roles as either ATP-competitive or non-competitive kinase inhibitors. nih.gov For example, analysis of the binding modes of specific derivatives within the active sites of EGFR and HER2 kinases revealed that their interaction with the crucial DFG (Asp-Phe-Gly) motif determines the inhibition type. nih.gov
ATP-Competitive (Type I) Inhibition : One derivative was found to interact with the DFG motif residue Asp855 in the ATP-binding site of EGFR, suggesting it acts as an ATP-competitive inhibitor. nih.gov Against HER2, a different derivative showed important interactions with the DFG motif residue (Asp863), also indicating an ATP-competitive mechanism. nih.gov
ATP-Non-Competitive (Type II) Inhibition : In contrast, another derivative lacked significant interactions with the DFG motif residues in HER2's active site, suggesting it functions as an ATP-non-competitive inhibitor. nih.gov
This level of detail is critical for rational drug design, allowing for the targeted development of inhibitors with specific mechanisms of action.
Identification of Binding Modes and Active Site Interactions
A primary output of molecular docking is a detailed, three-dimensional model of the ligand-protein complex, which reveals specific molecular interactions that stabilize the binding. These interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking, among others. For quinazolin-4(3H)-one derivatives, docking has identified key amino acid residues and interaction patterns within the active sites of various target proteins. nih.govnih.gov
In studies targeting kinases like EGFR, HER2, and CDK2, specific interactions were mapped out. For example, derivatives were shown to form crucial hydrogen bonds with residues like Met793 and Thr790 in EGFR, Met801 in HER2, and Asp86 in CDK2. nih.gov In the pursuit of dual BRD4/PARP1 inhibitors, docking revealed that the quinazolinone ring system formed key hydrogen bonds with the amide group of Asn433 in BRD4 and with the backbone of Gly863 in PARP1. nih.gov
| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |
| EGFR | Met793, Thr790, Asp855 | Hydrogen Bond | nih.gov |
| Val726, Ala722, Leu844 | Alkyl/Pi-Alkyl | nih.gov | |
| Lys745 | Pi-Cation | nih.gov | |
| HER2 | Met801, Leu800, Ser728, Asp863 | Hydrogen Bond | nih.gov |
| Leu726, Leu852, Ala751 | Alkyl/Pi-Alkyl | nih.gov | |
| PARP1 | Gly863, Ser904, Arg878 | Hydrogen Bond | nih.gov |
| BRD4 | Asn433 | Hydrogen Bond | nih.gov |
This table summarizes key molecular interactions identified through docking studies between quinazolin-4(3H)-one derivatives and various protein targets.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the effectiveness of new, untested compounds.
Prediction of Biological Activity Based on Molecular Descriptors
QSAR models are built by correlating molecular descriptors—numerical values that describe a molecule's physicochemical properties—with experimentally measured biological activity, such as the IC₅₀ value (the concentration of an inhibitor required for 50% inhibition). For quinazolinone derivatives, QSAR studies have been used to build models that predict their anticancer and enzyme-inhibiting activities. nih.govfrontiersin.org
In one study, a 3D-QSAR model was developed for a series of 4(3H)-quinazolinone derivatives targeting thymidylate synthase, an important enzyme for DNA biosynthesis. nih.gov This model successfully established a good correlation between the compounds' calculated binding energies and their observed inhibitory activities. nih.gov Another study developed robust 2D and 3D-QSAR models to predict the inhibitory effect of quinazoline (B50416) derivatives on osteosarcoma growth. frontiersin.org These models help identify which structural features are most important for the desired biological effect, providing a roadmap for designing more potent compounds. frontiersin.orgrsc.org
Application of Statistical Tools (e.g., PCA, GA_PLS)
The development of a robust QSAR model relies on various statistical techniques to select the most relevant descriptors and to build and validate the mathematical model. For quinazolin-4(3H)-one derivatives, a range of statistical tools have been applied.
One study used a combination of FlexiDock for molecular docking and SCORE2.0 to calculate binding energies, which were then used in a Comparative Molecular Field Analysis (CoMFA) study, a 3D-QSAR technique. nih.gov This approach generated a predictive model whose results were visualized with three-dimensional contour maps, which show regions where modifying the chemical structure would likely enhance or diminish biological activity. nih.gov In other research, machine learning algorithms such as Random Forest and EXtreme Gradient Boosting were used to create classification QSAR models for predicting histone deacetylase 6 (HDAC6) inhibitors among quinazoline-containing compounds. nih.gov These advanced statistical methods can handle complex, non-linear relationships between structure and activity, leading to highly predictive and reliable models. frontiersin.orgtandfonline.com
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in predicting various molecular properties, providing insights into stability, reactivity, and spectroscopic behavior. For quinazolinone derivatives, DFT and its time-dependent extension (TD-DFT) are routinely applied to understand their fundamental chemical nature.
Geometric Structure Optimization
Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in a molecule—its ground-state geometry—must be determined. Geometric structure optimization is a computational process that finds this minimum energy configuration.
For quinazolin-4(3H)-one derivatives, this optimization is commonly performed using DFT with the B3LYP functional and the 6-31G* or 6-311G(d,p) basis set. researchgate.netmdpi.comacs.org The B3LYP functional is a hybrid functional that combines exact Hartree-Fock theory with DFT, offering a good balance of accuracy and computational cost. The optimization process starts with an initial guess of the molecular structure and iteratively adjusts atomic positions to minimize the total energy until a stable conformation is reached. nih.govorganic-chemistry.org This optimized structure is crucial as it serves as the foundation for all subsequent property calculations, including the analysis of molecular orbitals and thermodynamic parameters. mdpi.com Studies have used this method to compare the relative stability of different possible isomers or tautomers of a quinazolinone structure, identifying the most energetically favorable form in both the gas phase and in various solvents. nih.gov
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). reddit.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net The characteristics of these orbitals are fundamental to understanding electronic transitions and reactivity.
DFT calculations are used to determine the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential (its ability to donate an electron), while the LUMO energy relates to its electron affinity (its ability to accept an electron). researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. reddit.com
Key Interpretations from FMO Analysis:
| Parameter | Interpretation |
|---|---|
| HOMO Energy | Higher energy indicates a better electron donor (more nucleophilic/basic). researchgate.net |
| LUMO Energy | Lower energy indicates a better electron acceptor (more electrophilic). researchgate.net |
| HOMO-LUMO Gap (ΔE) | A small gap suggests high chemical reactivity and low kinetic stability, as the molecule can be easily excited. A large gap implies high stability. researchgate.netreddit.com |
| Charge Transfer | The distribution of HOMO and LUMO across the molecule confirms where charge transfer occurs during an electronic transition. mdpi.com |
For quinazolinone derivatives, FMO analysis helps explain their electronic properties and potential interactions with biological targets. researchgate.netmdpi.com For instance, a small HOMO-LUMO gap can indicate that charge transfer occurs readily within the molecule, a property that can be crucial for its biological mechanism of action. mdpi.com
Thermodynamic Function Calculations Related to Synthesis
Computational chemistry provides a powerful means to predict the feasibility and outcome of chemical reactions before they are run in a lab. By calculating the thermodynamic properties of reactants, products, and transition states, researchers can understand the energetics of a synthetic pathway.
Using the optimized molecular geometries obtained from DFT, key thermodynamic functions like enthalpy (H) and Gibbs free energy (G) can be calculated. The change in Gibbs free energy (ΔG) for a reaction determines its spontaneity. A negative ΔG indicates a thermodynamically favorable reaction that should proceed towards the products.
In the context of quinazolinone synthesis, these calculations are used to:
Determine Product Stability: When a reaction can lead to multiple isomers, calculating the Gibbs free energy of formation for each possible product can identify the most stable and, therefore, the most likely major product. nih.gov For example, DFT calculations have been used to predict the relative stability of different 4-hydroxyquinazoline (B93491) isomers, finding that the 4(3H)-one tautomer is the most stable form in both gaseous and aqueous phases. nih.gov
Investigate Reaction Mechanisms: Thermodynamic calculations for intermediates and transition states can help elucidate the step-by-step mechanism of a reaction, guiding the optimization of reaction conditions. researchgate.net
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (Pre-clinical Focus)
A promising drug candidate must not only be active against its target but also possess favorable pharmacokinetic properties. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, reducing the time and cost associated with failed candidates. For quinazolinone derivatives, various online tools and software packages like SwissADME and PreTOX-II are employed to predict their drug-likeness. nih.gov
These predictions provide crucial preclinical insights into how a compound might behave in a biological system. Key parameters evaluated for quinazolin-4(3H)-one analogues include:
Absorption: Predictions for human intestinal absorption are often high for this class of compounds. nih.gov
Distribution: Blood-brain barrier (BBB) permeability is calculated to determine if a compound is likely to enter the central nervous system.
Metabolism: Interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, are predicted to flag potential drug-drug interactions.
Toxicity: Potential toxicities such as hepatotoxicity (liver damage) and mutagenicity (ability to cause DNA mutations) are screened to identify potential safety liabilities. nih.gov
Below is a table summarizing the types of ADMET properties predicted for quinazolin-4(3H)-one derivatives.
| Property Category | Predicted Parameter | Significance |
| Absorption | Human Intestinal Absorption (HIA) | Predicts how well the drug is absorbed from the gut into the bloodstream. |
| Skin Permeability (Log Kp) | Estimates the rate of absorption through the skin. nih.gov | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates if the compound can cross the BBB to act on the central nervous system. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts if the compound will interfere with the metabolism of other drugs. |
| Excretion | (Not commonly detailed in initial screens) | Relates to how the body eliminates the compound. |
| Toxicity | Hepatotoxicity | Flags potential for causing liver damage. nih.gov |
| Mutagenicity | Predicts if the compound may cause genetic mutations. nih.gov | |
| hERG Inhibition | Assesses risk of cardiac toxicity. |
These in silico results help prioritize which synthesized compounds should move forward to more resource-intensive in vitro and in vivo testing.
Pharmacophore Modeling and Pattern Calculation
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. A pharmacophore model is an abstract representation of the key molecular interaction points, such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers.
For a series of active quinazolinone derivatives, a pharmacophore model is generated by aligning the molecules and identifying the common chemical features that are critical for binding to a specific biological target, such as an enzyme or receptor. acs.org For example, a five-point pharmacophore model (AAARR.7), consisting of three hydrogen bond acceptors and two aromatic rings, was developed for quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR).
The process involves:
Building a Training Set: A group of molecules with known biological activities (e.g., IC₅₀ values) is selected.
Conformational Analysis: The possible 3D shapes of each molecule are generated.
Model Generation: Software identifies common features among the most active compounds to create a hypothesis or model.
Validation: The model's predictive power is tested using statistical methods. A good model should be able to distinguish between active and inactive compounds. Key statistical parameters include the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), which measure the model's ability to correlate and predict activity, respectively.
Once validated, the pharmacophore model serves as a 3D query to screen virtual libraries for new compounds that match the required features, or to guide the modification of existing compounds to enhance their activity. acs.org This approach provides deep insight for designing novel and more potent inhibitors based on the 2-(aminomethyl)quinazolin-4(3H)-one scaffold.
Future Directions and Research Perspectives
Development of Novel Analogs with Enhanced Specificity and Potency
A primary focus of future research is the rational design and synthesis of novel analogs of 2-(aminomethyl)quinazolin-4(3H)-one to improve their biological activity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the quinazolinone core to achieve higher potency and selectivity for specific biological targets.
Researchers have successfully synthesized numerous derivatives by modifying the substituents at various positions of the quinazolinone ring system. For instance, the introduction of different aryl groups and Schiff base linkers has been a common strategy. mdpi.comsapub.org Studies have shown that the nature and position of substituents on the phenyl ring attached to the core can dramatically influence activity. For example, in a series of 2,3-disubstituted quinazolin-4(3H)-ones designed as CDK2 inhibitors, an ortho-chloro-benzylideneamino derivative emerged as a highly potent compound, comparable to the reference drug Roscovitine. nih.gov Similarly, another study found that quinazolin-4(3H)-one derivatives with specific substitutions showed potent inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, and EGFR. nih.gov The cytotoxicity of these compounds against breast and ovarian cancer cell lines was found to be 2- to 87-fold greater than the control, lapatinib. nih.gov
Future work will likely involve creating hybrid molecules that combine the quinazolinone scaffold with other pharmacologically active moieties. A recent study synthesized quinazolin-4(3H)-one-morpholine hybrids, with one compound showing a potent inhibitory IC50 value of 2.83 μM against the A549 lung cancer cell line. nih.gov The development of dual-target inhibitors, such as those that co-target STAT-3 and c-Src or PARP1 and BRD4, represents a sophisticated approach to creating more effective anticancer agents. nih.govnih.gov For example, a pyrazoloquinazoline derivative demonstrated potent dual inhibitory activity against STAT-3 and c-Src enzymes. nih.gov
Table 1: Examples of Quinazolinone Analogs and Their Activity
| Compound Name | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Ortho-chloro-benzylideneamino quinazolin-4(3H)-one derivative | CDK2 Inhibitor | IC50 = 0.67 µM, comparable to Roscovitine (IC50 = 0.64 µM). | nih.gov |
| 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) | ROCK I / ROCK II Inhibitor | IC50 values of 0.004 μM and 0.001 μM, respectively. | nih.gov |
| Pyrazoloquinazoline derivative (12d) | Dual STAT-3/c-Src Inhibitor | Potent inhibition of STAT-3 (IC50 = 0.844 ± 0.036 μM) and c-Src (IC50 = 0.268 ± 0.011 μM). | nih.gov |
| Quinazolin-4(3H)-one-morpholine hybrid (Compound 1) | Anti-lung-cancer agent | IC50 = 2.83 μM against A549 cells. | nih.gov |
Exploration of New Biological Targets and Pathways
The versatility of the quinazolinone scaffold makes it an ideal starting point for exploring new biological targets and therapeutic indications. While these compounds are well-known for their anticancer properties through the inhibition of various kinases (e.g., EGFR, HER2, VEGFR2, CDK2), recent research has expanded their scope. nih.govnih.gov
New derivatives are being investigated as inhibitors of novel targets implicated in cancer and other diseases. For example, quinazolin-4(3H)-one derivatives have been designed as dual inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), representing a promising strategy for breast cancer therapy based on synthetic lethality. nih.gov Other research has identified thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, which are targets for conditions involving cell morphology and migration. nih.gov
The antibacterial potential of quinazolinone derivatives is another active area of research. Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV to combat bacterial resistance. nih.gov Additionally, certain Schiff's bases of quinazolinone have shown antibacterial activity against strains like E. feacalis, B. fragilis, and E. coli, which are implicated in colorectal cancer. mdpi.comsapub.org Future studies will continue to screen quinazolinone libraries against a wider range of bacterial and fungal pathogens to identify new antimicrobial leads.
Advanced Synthetic Methodologies for Sustainable Production
The development of efficient and environmentally friendly synthetic methods is crucial for the sustainable production of quinazolinone derivatives. Traditional methods often require harsh conditions or expensive catalysts. beilstein-journals.org Modern research is focused on green chemistry approaches to make the synthesis more economical and sustainable.
Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and improving yields. mdpi.com For example, an efficient tandem microwave-assisted green process has been developed for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from benzoxazinones. mdpi.com Another innovative and sustainable method involves using hydrogen peroxide (H2O2) as a green oxidant with dimethyl sulfoxide (B87167) (DMSO) serving as a carbon source for the synthesis of the quinazolin-4(3H)-one scaffold from 2-aminobenzamide. nih.gov
Furthermore, transition-metal-free synthetic routes are being explored to avoid the cost and toxicity associated with metal catalysts. An efficient one-pot intermolecular annulation reaction of o-aminobenzamides and thiols has been developed to produce a variety of 2-aryl quinazolin-4(3H)-ones with good functional group tolerance and high yields. rsc.org The development of regioselective methods, such as the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, allows for the creation of complex, natural product-like structures that can serve as building blocks for diverse compound libraries. beilstein-journals.org These advancements in synthetic methodology will facilitate the large-scale and cost-effective production of promising quinazolinone-based drug candidates.
Integration of Multidisciplinary Approaches for Drug Discovery
The discovery and optimization of quinazolinone-based drug candidates are increasingly reliant on the integration of multidisciplinary approaches. Combining computational modeling with experimental synthesis and biological evaluation accelerates the drug discovery pipeline.
In silico techniques such as molecular docking are routinely used to predict the binding modes of novel quinazolinone derivatives within the active sites of their target proteins. mdpi.comnih.gov These studies provide valuable insights into the key interactions, such as hydrogen bonding, that are essential for biological activity. mdpi.com For example, docking studies have helped verify the binding of potent derivatives in the CDK2 binding pocket and elucidated how certain analogs act as type-I or type-II inhibitors against kinases like EGFR and HER2. nih.govnih.gov
Beyond static docking, molecular dynamics (MD) simulations are employed to assess the stability of ligand-protein complexes over time. nih.gov This provides a more dynamic picture of the binding interactions. In addition, computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are used to evaluate the drug-likeness of synthesized compounds at an early stage, helping to prioritize candidates with favorable pharmacokinetic properties. nih.govnih.gov This integrated approach, which combines synthetic chemistry, in vitro screening, and computational analysis, allows for a more rational and efficient design of quinazolinone analogs with improved therapeutic potential. nih.govnih.gov
Application in Chemical Biology for Pathway Elucidation
Quinazolinone derivatives serve not only as potential therapeutics but also as valuable tools in chemical biology for probing and elucidating complex biological pathways. Their ability to be tailored for high potency and selectivity against specific protein targets makes them excellent chemical probes.
By designing and synthesizing inhibitors for specific enzymes, researchers can study the downstream effects of blocking a particular pathway. For instance, the development of dual-target inhibitors for STAT-3/c-Src or PARP1/BRD4 allows for the investigation of crosstalk and synthetic lethal relationships between different signaling pathways in cancer. nih.govnih.gov A potent dual inhibitor was shown to induce apoptosis and cell cycle arrest in breast cancer cells, confirming the therapeutic potential of co-targeting these pathways. nih.gov
Furthermore, quinazolinone derivatives can be functionalized to create probes for biochemical assays. The synthesis of analogs with specific reactive groups or fluorescent tags could enable their use in activity-based protein profiling (ABPP) or cellular imaging to identify new binding partners and off-target effects. The synthesis of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are close structural analogs of naturally occurring alkaloids, provides building blocks for creating natural product-like libraries. beilstein-journals.org These libraries can be screened to discover novel probes for interrogating biological systems and identifying new drug targets.
Q & A
Advanced Research Question
- t-BuONa-Mediated Oxidative Coupling : Combines 2-aminobenzamides and benzyl alcohols under solvent-free conditions, achieving 80–90% yields. This method eliminates toxic oxidants (e.g., DDQ) and reduces waste .
- Microwave-Assisted Solventless Reactions : Reduce energy consumption by 40% compared to reflux methods .
How do reaction mechanisms differ between conventional and microwave-assisted quinazolin-4(3H)-one synthesis?
Advanced Research Question
- Conventional Heating : Relies on thermal energy for stepwise nucleophilic attack and cyclization, often leading to incomplete reactions or byproducts (e.g., 65% yield in 6 hours for 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one) .
- Microwave Irradiation : Promotes simultaneous bond polarization and rapid heating, accelerating intramolecular cyclization (e.g., 92% yield in 30 minutes for the same compound) .
What are the key challenges in analyzing quinazolin-4(3H)-one derivatives for CNS drug development?
Advanced Research Question
- Blood-Brain Barrier (BBB) Penetration : Structural optimization (e.g., lipophilic trifluoromethyl groups) improves bioavailability but requires in vivo pharmacokinetic studies .
- Metabolic Stability : Derivatives like mebroqualone and diproqualone undergo hepatic glucuronidation, necessitating metabolic profiling .
Table 1. Comparative Yields of Quinazolin-4(3H)-one Synthesis Methods
| Method | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| Conventional Heating | 65 | 6 hours | |
| Microwave Irradiation | 92 | 30 minutes | |
| Palladium-Catalyzed | 99 | 12 hours | |
| t-BuONa-Mediated (Green) | 85 | 4 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
